molecular formula C20H16ClFN2O5S2 B2462417 methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 941889-30-1

methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2462417
CAS No.: 941889-30-1
M. Wt: 482.93
InChI Key: BWTXTSKAKZRKNJ-UHFFFAOYSA-N
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Description

methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a chlorophenyl group, a fluorophenylamino group, and a sulfamoyl group

Scientific Research Applications

methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Fluorophenylamino Group: This step involves the nucleophilic substitution reaction where the fluorophenylamino group is attached to the thiophene ring.

    Formation of the Sulfamoyl Group: The sulfamoyl group is introduced through sulfonation reactions, typically using reagents like chlorosulfonic acid or sulfur trioxide.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted thiophene derivatives.

Comparison with Similar Compounds

  • Methyl 3-amino-4-methylthiophene-2-carboxylate
  • Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate

Comparison:

  • Structural Differences: The presence of different substituents on the thiophene ring and the nature of the functional groups attached.
  • Chemical Properties: Variations in reactivity, stability, and solubility based on the substituents.
  • Biological Activity: Differences in the biological activity and potential therapeutic applications due to the specific functional groups present.

methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)-[2-(4-fluoroanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O5S2/c1-29-20(26)19-17(10-11-30-19)31(27,28)24(16-8-2-13(21)3-9-16)12-18(25)23-15-6-4-14(22)5-7-15/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTXTSKAKZRKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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